3-Amino-2-fluoro-2'-(trifluoromethyl)biphenyl
Description
Properties
IUPAC Name |
2-fluoro-3-[2-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-12-9(5-3-7-11(12)18)8-4-1-2-6-10(8)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZZZFMHRSMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biphenyl derivatives with various substituents, while oxidation reactions can produce quinones.
Scientific Research Applications
3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as polymers with high thermal stability and chemical resistance.
Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Amino-2-fluoro-2’-(trifluoromethyl)biphenyl depends on its specific application. In pharmaceuticals, it may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
4,4′-Diamino-2,2′-dimethyl-1,1′-biphenyl (DBPD)
- Substituents: Amino groups at 4,4′-positions and methyl groups at 2,2′-positions.
- Key Differences : Unlike the target compound, DBPD lacks fluorine and -CF₃ groups. Methyl groups are electron-donating, while -CF₃ is strongly electron-withdrawing. This results in higher electron density in DBPD’s aromatic system, affecting its reactivity in polymerization reactions .
- Molecular Weight : 212.29 g/mol (lower than the target compound due to absence of fluorine substituents).
2,2′-Di(trifluoromethyl)diaminodiphenyl (BTFD)
- Substituents: Amino groups at 2,2′-positions and -CF₃ groups at 3,3′-positions.
- Key Differences: BTFD’s -CF₃ groups enhance thermal stability and reduce dielectric constants in epoxy resins compared to methyl-substituted analogs. The target compound’s amino group at the 3-position may offer distinct regioselectivity in crosslinking reactions .
[1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane
- Substituents : -SCF₃ group at the 4-position.
- Key Differences : The -SCF₃ group introduces greater steric bulk and electronegativity than -CF₃. This compound is synthesized via trifluoromethylthiolation (65–82% yield) using CF₃SO₂Na and Tf₂O, a method distinct from the target compound’s synthesis .
Physicochemical and Functional Comparisons
Thermal Stability
Dielectric Properties
- BTFD : Epoxy resins cured with BTFD exhibit ultra-low dielectric constants (ε ≈ 2.5–2.8) owing to -CF₃’s hydrophobicity and reduced polarizability. The target compound’s -CF₃ group may similarly reduce dielectric constants in polymer matrices .
- DBPD : Higher dielectric constants (ε ≈ 3.1–3.4) due to methyl groups’ polarizability .
Solubility and Reactivity
- Target Compound: The amino group increases solubility in polar solvents (e.g., DMF, ethanol), while -CF₃ reduces water solubility.
- [1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane : Higher lipophilicity due to -SCF₃, making it less soluble in polar solvents than the target compound .
Q & A
Q. What are the standard synthetic routes for 3-amino-2-fluoro-2'-(trifluoromethyl)biphenyl, and how can intermediates be optimized for yield?
The synthesis typically involves multi-step reactions starting with halogenated biphenyl precursors. A common approach includes:
- Suzuki-Miyaura coupling to attach fluorinated substituents, followed by nitration and reduction to introduce the amino group.
- Optimization of intermediates (e.g., controlling fluorination stoichiometry) is critical. For example, zinc-mediated reactions under anhydrous THF at controlled temperatures (e.g., 0–5°C) improve regioselectivity .
- Key parameters: Catalyst choice (Pd/C vs. Pd(PPh₃)₄), solvent polarity, and reaction time.
| Reaction Step | Typical Yield Range | Key Challenges |
|---|---|---|
| Suzuki Coupling | 60–75% | Byproduct formation from competing aryl halides |
| Nitration | 50–65% | Over-nitration at adjacent positions |
| Reduction | 70–85% | Over-reduction of nitro to hydroxylamine |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-MS : To detect trace impurities (e.g., dehalogenated byproducts).
- ¹⁹F NMR : Resolves trifluoromethyl and fluoro substituent environments (δ = -60 to -70 ppm for CF₃ groups) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry in crystalline intermediates .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and fluoro groups influence reactivity in cross-coupling reactions?
- The electron-withdrawing trifluoromethyl group deactivates the biphenyl ring, reducing electrophilic substitution rates. This necessitates stronger catalysts (e.g., Buchwald-Hartwig conditions) for amination .
- The fluoro substituent at the 2-position induces steric hindrance, complicating nucleophilic attacks. Computational modeling (DFT) can predict reactive sites and guide catalyst design .
- Contradiction Alert : Some studies report unexpected para-substitution despite meta-directing effects of CF₃; this may arise from solvent polarity stabilizing transition states .
Q. What strategies resolve contradictions in biological activity data linked to fluorinated analogs?
- Case Study : Conflicting reports on enzyme inhibition (e.g., COX-2 vs. COX-1 selectivity) may stem from:
- Solubility Variability : Hydrochloride salts (enhanced aqueous solubility) vs. free bases (membrane permeability) .
- Metabolite Interference : Fluorinated metabolites (e.g., 2-fluoro-benzoic acid derivatives) may exhibit off-target effects .
- Methodological Fix : Use isotopic labeling (¹⁴C/³H) to track metabolite pathways in vitro and in vivo .
Q. How can researchers mitigate challenges in spectral interpretation (e.g., overlapping peaks in ¹H NMR)?
- Decoupling Techniques : ¹H-¹⁹F HOESY NMR to differentiate overlapping aromatic protons near CF₃ groups .
- Computational Aids : Tools like ACD/Labs or MestReNova simulate spectra for comparison with experimental data .
- Example : Aromatic protons adjacent to CF₃ may split into doublets (J = 8–10 Hz) due to scalar coupling .
Applications in Drug Discovery & Materials Science
Q. What role does this compound play in designing high-performance polymers?
- As a fluorinated diamine precursor , it enhances thermal stability (Tg > 300°C) and optical clarity in polyimides for flexible electronics .
- Synthetic Protocol : Polycondensation with dianhydrides (e.g., PMDA) under nitrogen, with stoichiometric control to prevent branching .
Q. How does the amino group modulate pharmacokinetic properties in drug candidates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
